tert-butyl N-{6-chloro-4-[(2-propoxyethyl)amino]-3-pyridinyl}carbamate
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Description
Tert-butyl N-{6-chloro-4-[(2-propoxyethyl)amino]-3-pyridinyl}carbamate is a useful research compound. Its molecular formula is C15H24ClN3O3 and its molecular weight is 329.83. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of “tert-butyl N-{6-chloro-4-[(2-propoxyethyl)amino]-3-pyridinyl}carbamate” are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "this compound" . .
Biological Activity
tert-butyl N-{6-chloro-4-[(2-propoxyethyl)amino]-3-pyridinyl}carbamate, also known by its CAS number 915307-79-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H24ClN3O3
- Molecular Weight : 329.82 g/mol
- IUPAC Name : tert-butyl (6-chloro-4-((2-propoxyethyl)amino)pyridin-3-yl)carbamate
The compound features a pyridine ring substituted with a chlorine atom and an amino group linked to a propoxyethyl chain, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research suggests that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.
Potential Targets:
- Phosphodiesterase Inhibition : The compound may exhibit phosphodiesterase (PDE) inhibitory activity, which is crucial for regulating cyclic nucleotide levels in cells.
- Anticancer Activity : Preliminary studies indicate that it could have anticancer properties by inducing apoptosis in cancer cells.
- Antimicrobial Effects : There is evidence suggesting potential antimicrobial activity against specific pathogens.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Activity | Effect | Reference |
---|---|---|
PDE Inhibition | Reduced cell proliferation | |
Anticancer | Induced apoptosis in tumor cells | |
Antimicrobial | Inhibited growth of bacteria |
Case Study 1: Anticancer Activity
A study evaluated the effect of this compound on various cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as a chemotherapeutic agent.
Case Study 2: PDE Inhibition
In a pharmacological study, the compound was tested for its ability to inhibit phosphodiesterase enzymes. It showed promising results, leading to increased levels of cyclic AMP in treated cells, which is associated with enhanced cellular signaling pathways related to growth and survival.
Case Study 3: Antimicrobial Properties
Research investigating the antimicrobial properties revealed that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
Properties
IUPAC Name |
tert-butyl N-[6-chloro-4-(2-propoxyethylamino)pyridin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClN3O3/c1-5-7-21-8-6-17-11-9-13(16)18-10-12(11)19-14(20)22-15(2,3)4/h9-10H,5-8H2,1-4H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCZHCJMCDQEES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCNC1=CC(=NC=C1NC(=O)OC(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.